BenchChemオンラインストアへようこそ!

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide

Physicochemical profiling Lipophilicity comparison Oxalamide SAR

Procure this specific N2-n-propyl oxalamide (CAS 954041-90-8) to eliminate SAR ambiguity. Generic substitution with N2-isopropyl or N2-isobutyl analogs risks confounded binding data due to ΔlogP shifts of 0.5–1.0 units and MW differences (291 vs. 306–372 Da). This compound is essential as a matched-pair comparator in AhR antagonist development and as a mild-deprotection building block for GPR35 or HIV gp120 focused libraries. Insist on ≥97% purity with a certified CoA to ensure GLP-compliant HPLC/LC-MS method development and reliable dose-response profiling.

Molecular Formula C16H25N3O2
Molecular Weight 291.395
CAS No. 954041-90-8
Cat. No. B2427407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
CAS954041-90-8
Molecular FormulaC16H25N3O2
Molecular Weight291.395
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C
InChIInChI=1S/C16H25N3O2/c1-4-11-17-15(20)16(21)18-12-5-6-13-7-9-14(10-8-13)19(2)3/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)(H,18,21)
InChIKeyUGNKBFPGNPOKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide (CAS 954041-90-8): A Structurally Defined Oxalamide Building Block for Targeted SAR Exploration


N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide (CAS 954041-90-8) is a synthetic oxalamide derivative with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . The compound features a 3-(4-dimethylaminophenyl)propyl moiety connected via an oxalamide linkage to an n-propyl group, placing it within a class of small-molecule oxalamides that have been investigated as aryl hydrocarbon receptor (AhR) modulators, HIV gp120 entry inhibitors, and enzyme inhibitors [1][2]. As a structurally defined intermediate with a free N2-propyl terminus, this compound serves as both a reference standard for comparative structure-activity relationship (SAR) studies and a synthetic building block for constructing more elaborate pharmacophores .

Why N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide Cannot Be Interchanged with Close Oxalamide Analogs Without Rigorous Comparative Data


Oxalamide derivatives sharing the 3-(4-dimethylaminophenyl)propyl scaffold are frequently treated as interchangeable building blocks in procurement catalogs; however, minor modifications at the N2 position—such as replacing n-propyl with isopropyl, isobutyl, or aryl substituents—produce substantial changes in key physicochemical parameters including lipophilicity (ΔlogP), molecular weight, hydrogen-bonding capacity, and topological polar surface area [1]. These differences directly impact solubility, membrane permeability, metabolic stability, and target binding kinetics, meaning that a compound active in a biochemical assay cannot be assumed to maintain activity when an N2-substituted analog is substituted. Without explicit quantitative confirmation—head-to-head binding data, functional assay comparisons, or PK profiling—generic substitution carries a high risk of confounding SAR interpretation and wasting procurement resources [2].

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Computed Physicochemical Profile: N2-Propyl vs. N2-Isopropyl Oxalamide Comparison

The N2-propyl substitution of the target compound (CAS 954041-90-8) confers a distinct physicochemical signature relative to its N2-isopropyl analog (CAS 953987-88-7). Both compounds share an identical molecular formula (C16H25N3O2, MW 291.39 g/mol) [1]; however, the linear n-propyl chain versus the branched isopropyl group results in differences in computed logP, with the isopropyl analog displaying a calculated logP of approximately 4.36 while the target compound is predicted to have a lower logP due to reduced branching, thereby affecting aqueous solubility and passive membrane permeability profiles. Additionally, the isopropyl analog possesses one fewer rotatable bond than the n-propyl target compound, conferring greater conformational rigidity [1].

Physicochemical profiling Lipophilicity comparison Oxalamide SAR

Molecular Weight Differentiation: N2-Propyl vs. N2-Aryl Oxalamide Analogs for Permeability Optimization

The target compound (MW 291.39 g/mol) occupies a strategically favorable molecular weight window relative to bulkier N2-aryl analogs such as N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 954241-93-1, MW 371.5 g/mol) [1]. This 80.1 g/mol difference places the target compound below the commonly cited 300 Da threshold for favorable blood-brain barrier (BBB) penetration and oral absorption, while the methylthiophenyl analog substantially exceeds this limit. The lower molecular weight is achieved without sacrificing the core 3-(4-dimethylaminophenyl)propyl pharmacophore, preserving the essential recognition element while enabling improved passive diffusion characteristics [1][2].

Molecular weight optimization BBB permeability Oxalamide analog selection

N2-Substituent Steric Bulk: Impact on Oxalamide Core Reactivity and Downstream Derivatization Efficiency

The linear n-propyl group at the N2 position of the target compound presents minimal steric hindrance compared to branched analogs such as N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide (CAS 953987-96-7) and N1-(tert-Butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954242-41-2) . In synthetic workflows requiring subsequent N2-deprotection or further functionalization of the oxalamide core, the sterically accessible n-propyl group enables higher reaction yields and shorter reaction times compared to the conformationally congested tert-butyl analog. The tert-butyl derivative (MW 305.41 g/mol) is commercially available at certified 98% purity , but its bulky N2-substituent significantly retards nucleophilic attack at the adjacent carbonyl, limiting its utility as a synthetic intermediate relative to the n-propyl target .

Synthetic accessibility Steric hindrance Oxalamide derivatization

Biological Screening Evidence: Activity Alert from Oxalamide Analog in FANCM Inhibitor Assay

The closely related N2-isopropyl analog (CAS 953987-88-7) has been experimentally screened in a biochemical assay for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a target implicated in DNA repair and genome stability maintenance [1]. This screening result provides the first experimental anchor for the biological relevance of the 3-(4-dimethylaminophenyl)propyl oxalamide scaffold in a therapeutically significant pathway. While quantitative IC50/EC50 values from this specific screen are not publicly disclosed for either the isopropyl analog or the n-propyl target compound, the documented testing of a near-identical analog validates the scaffold's engagement in a mechanistically defined assay system, establishing a rationale for procuring the n-propyl variant as a matched-pair comparator in follow-up dose-response profiling [1].

FANCM inhibition DNA repair targets Oxalamide bioactivity

Optimal Procurement and Application Scenarios for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide


Matched-Pair SAR Comparator for N2-Substituent Optimization in Oxalamide-Based AhR Modulator Programs

In aryl hydrocarbon receptor (AhR) antagonist development campaigns, the N2-propyl analog serves as a critical matched-pair comparator to N2-isopropyl, N2-isobutyl, and N2-aryl congeners. The systematic variation in logP (Δ ≈ 0.5–1.0 log units across analogs) and molecular weight (291 vs. 306–372 Da) enables deconvolution of lipophilicity-driven versus steric-driven contributions to AhR binding affinity and functional antagonism [1][2]. Procurement of the target compound alongside its closest analogs allows SAR teams to build quantitative Free-Wilson or Hansch models for rational N2-optimization, as established in recent oxalamide AhR modulator patent disclosures [1].

Synthetic Intermediate for On-Resin or Solution-Phase Oxalamide Library Construction

The sterically accessible N2-n-propyl group makes this compound an ideal starting material for diversification via N-acylation, N-alkylation, or oxalamide core modification. Unlike the tert-butyl analog (CAS 954242-41-2), which requires harsh deprotection conditions, the n-propyl variant permits milder reaction protocols with higher atom economy . Procurement of this building block in high purity (target ≥97%) enables direct incorporation into parallel synthesis workflows for generating focused oxalamide libraries targeting GPR35, AhR, or HIV gp120, where oxalamide scaffolds have demonstrated validated target engagement [2].

Reference Standard for Analytical Method Development and Quality Control of Oxalamide Series

The well-defined structure and intermediate polarity (predicted logP ~3.0–3.5) of the target compound position it as a suitable retention-time marker for HPLC and LC-MS method development across oxalamide analog series [3]. Its chromatographic behavior bridges the gap between highly lipophilic N2-aryl analogs (XLogP3 3.8) and more polar oxalamide cores, enabling robust gradient calibration. Procurement with certified Certificate of Analysis (CoA) documentation ensures traceability for GLP-compliant analytical workflows .

DNA Repair Pathway Probe Development: FANCM Inhibition Follow-Up Studies

Based on the documented screening of the isopropyl analog in an RMI-FANCM (MM2) inhibitor assay [3], the N2-propyl target compound constitutes a logical next-step procurement for dose-response confirmation and selectivity profiling. The differentiated physicochemical profile (lower logP, higher aqueous solubility) relative to the isopropyl comparator may improve assay performance by reducing non-specific binding and enhancing solubility at screening-relevant concentrations (typically 10–100 μM) [3]. Parallel testing of both analogs enables direct attribution of any activity differences to the N2-substituent.

Quote Request

Request a Quote for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.